(3,4-Dibromophenyl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H5Br2ClO2S |
|---|---|
Molecular Weight |
348.44 g/mol |
IUPAC Name |
(3,4-dibromophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Br2ClO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2 |
InChI Key |
OWOZHSDSXMCNMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CS(=O)(=O)Cl)Br)Br |
Origin of Product |
United States |
Preparation Methods
Key Steps :
Chlorination of 3,4-Dibromobenzyl Alcohol :
- Reagents : Thionyl chloride (SOCl₂) in tetrahydrofuran (THF).
- Conditions : 0°C → room temperature, 6–10 h.
- Yield : ~88% (analogous to).
- Product : 3,4-Dibromobenzyl chloride.
-
- Reagents : Thiourea in methanol.
- Conditions : 25–70°C, 1:1–1.3:1 molar ratio (thiourea:benzyl chloride).
- Intermediate : [(3,4-Dibromophenyl)methyl]thiouronium chloride.
-
- Reagents : N-Chlorosuccinimide (NCS) and HCl in acetonitrile.
- Conditions : Room temperature, 1:1–1.4:1 molar ratio (HCl/NCS:thiouronium salt).
- Yield : ~86% (based on).
Reaction Scheme :
$$
\text{3,4-Dibromobenzyl alcohol} \xrightarrow{\text{SOCl}_2, \text{THF}} \text{3,4-Dibromobenzyl chloride} \xrightarrow{\text{Thiourea, MeOH}} \text{Thiouronium salt} \xrightarrow{\text{NCS, HCl}} \text{(3,4-Dibromophenyl)methanesulfonyl chloride}
$$
Direct Sulfonation-Chlorination Route
Adapted from methanesulfonyl chloride synthesis, modified for aromatic systems.
Procedure :
-
- React 3,4-dibromotoluene with chlorosulfonic acid (ClSO₃H) to form 3,4-dibromophenylmethanesulfonic acid.
- Challenge : Direct sulfonation on the methyl group is less common; alternative methods (e.g., radical sulfonation) may be required.
-
- Treat sulfonic acid with PCl₅ or SOCl₂.
- Conditions : Reflux in dichloromethane (DCM) or toluene.
- Yield : ~70–80% (estimated from).
Oxidation of Thiol Intermediate
Steps :
- Synthesis of 3,4-Dibromobenzyl Thiol :
- React 3,4-dibromobenzyl chloride with sodium hydrosulfide (NaSH) or thiourea.
- Oxidation to Sulfonyl Chloride :
- Oxidize thiol with H₂O₂/HCl followed by chlorination with SOCl₂.
- Yield : ~65–75% (based on).
Comparative Data Table
Critical Analysis
- Regiochemical Control : Bromine atoms at 3,4-positions may sterically hinder reactions, necessitating optimized temperatures and solvent systems (e.g., THF or DMF).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (n-hexane) is used for intermediates.
- Characterization :
Chemical Reactions Analysis
Types of Reactions
(3,4-Dibromophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions include sulfonamides, sulfonic acids, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3,4-Dibromophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: It is employed in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of (3,4-Dibromophenyl)methanesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares (3,4-dibromophenyl)methanesulfonyl chloride with structurally related sulfonyl chlorides:
Key Observations:
- Electron-withdrawing effects: Bromine substituents in the 3,4-positions enhance the electrophilicity of the sulfonyl chloride group compared to fluorine or chlorine analogues. This increases reactivity in nucleophilic substitution reactions.
Biological Activity
(3,4-Dibromophenyl)methanesulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
- Molecular Formula : C7H6Br2ClO2S
- Molecular Weight : 305.55 g/mol
- Structure : The compound features a dibromophenyl group attached to a methanesulfonyl chloride moiety, which is known for its reactivity and ability to form sulfonamide derivatives.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that sulfonamide derivatives often exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action :
- Inhibition of Hsp27 and tubulin has been identified as a target for certain sulfonamide derivatives, leading to cell cycle arrest and apoptosis in cancer cells .
- A recent study demonstrated that related compounds induced sub-G1 phase accumulation in breast cancer cells, suggesting apoptosis through caspase activation .
2. Antimicrobial Properties
This compound has been evaluated for its antimicrobial potential against various bacterial strains.
- Activity Against Gram-positive Bacteria :
- Compounds with similar structural motifs have shown effective antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL against resistant strains like MRSA .
- The presence of electron-withdrawing groups such as bromine enhances the antibacterial efficacy by improving binding affinities to bacterial targets .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components.
Key Findings:
- Substituent Effects : The presence of halogen substituents (like bromine) on the phenyl ring increases the potency of the compound against both cancer cells and bacteria.
- Functional Group Influence : The methanesulfonyl chloride group is crucial for the reactivity and subsequent biological activity of the compound, facilitating interactions with target proteins .
| Compound | Activity Type | IC50/MIC Values | Notes |
|---|---|---|---|
| This compound | Anticancer | ~2 nM (breast cancer) | Induces apoptosis via caspase activation |
| Similar sulfonamides | Antimicrobial | 6.25 mg/mL (MRSA) | Effective against resistant strains |
Case Study 1: Anticancer Efficacy
A study examined the effects of several sulfonamide derivatives on SKBR-3 breast cancer cells. The most potent compounds displayed IC50 values in the low nanomolar range, demonstrating significant inhibition of cell proliferation and induction of apoptosis through caspase pathways .
Case Study 2: Antimicrobial Activity
Research on related dibromophenyl compounds revealed strong antibacterial activity against E. coli and MRSA strains. The structural modifications led to enhanced binding affinities and improved MIC values compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
